Ethyl 1-aminocyclohexanecarboxylate
Overview
Description
Ethyl 1-aminocyclohexanecarboxylate is an organic compound with the molecular formula C9H17NO2. It is a derivative of cyclohexane, featuring an amino group and an ester functional group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-aminocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethyl chloroformate in the presence of a base, followed by the introduction of an amine group. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Organic solvents like dichloromethane or toluene
Catalysts: Bases such as triethylamine or pyridine
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes:
Raw Materials: Cyclohexanone, ethyl chloroformate, and an amine source
Reaction Vessels: Stainless steel reactors with temperature and pressure control
Purification: Techniques such as distillation, crystallization, and chromatography to achieve high purity levels
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-aminocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids
Reduction: Reduction reactions can yield primary or secondary amines
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Methanol, ethanol, and other polar solvents
Major Products
Oxidation: Cyclohexanone derivatives
Reduction: Cyclohexylamines
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
Ethyl 1-aminocyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules
Biology: Studied for its potential biological activity and interactions with enzymes
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 1-aminocyclohexanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways
Receptor Binding: Interacting with cell surface receptors to trigger biological responses
Comparison with Similar Compounds
Ethyl 1-aminocyclohexanecarboxylate can be compared with other similar compounds, such as:
Cyclohexylamine: Lacks the ester functional group, making it less versatile in certain reactions
Ethyl 1-cyclohexanecarboxylate: Lacks the amino group, limiting its biological activity
1-Aminocyclohexanecarboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Biological Activity
Ethyl 1-aminocyclohexanecarboxylate (EAC) is an organic compound with the molecular formula C9H17NO2, characterized by its amino and ester functional groups. This compound has garnered attention in scientific research due to its diverse biological activities, particularly its role as an enzyme inhibitor and potential therapeutic agent.
EAC is a derivative of cyclohexane, which contributes to its unique chemical properties. The presence of both an amino group and an ester group allows EAC to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The compound's structure can be represented as follows:
Enzyme Inhibition
One of the most significant biological activities of EAC is its ability to inhibit adenosine deaminase , an enzyme involved in purine metabolism. This inhibition can lead to increased levels of adenosine, which has various physiological effects, including immunomodulation and potential anti-inflammatory properties.
Antimicrobial Properties
Research has indicated that EAC exhibits antimicrobial activity against a range of pathogens. For instance, studies have shown its effectiveness against certain strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
EAC has also been studied for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory mediators. This activity is particularly relevant for conditions characterized by chronic inflammation.
The biological activity of EAC can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : EAC binds to the active site of adenosine deaminase, preventing substrate access and subsequent reaction.
- Receptor Interaction : The compound may interact with cell surface receptors, influencing cellular signaling pathways related to inflammation and immune response.
Comparative Analysis with Similar Compounds
To understand the unique properties of EAC, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 1-cyclohexanecarboxylate | Lacks amino group | Limited biological activity |
Cyclohexylamine | Lacks ester functional group | Less versatile in biological applications |
1-Aminocyclohexanecarboxylic acid | Contains carboxylic acid group | Different solubility and reactivity |
This table illustrates how the presence of specific functional groups in EAC enhances its biological activity compared to related compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of EAC:
- Adenosine Deaminase Inhibition : A study demonstrated that EAC effectively inhibits adenosine deaminase with an IC50 value indicating significant potency. This suggests potential therapeutic applications in conditions where modulation of adenosine levels is beneficial.
- Antimicrobial Activity : In vitro tests showed that EAC exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.
- Anti-inflammatory Studies : Research indicated that EAC reduced the production of inflammatory cytokines in cell culture models, supporting its role as a candidate for treating inflammatory diseases.
Properties
IUPAC Name |
ethyl 1-aminocyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-8(11)9(10)6-4-3-5-7-9/h2-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAFMPWKUNNUEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278750 | |
Record name | ethyl 1-aminocyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1664-34-2 | |
Record name | Cyclohexanecarboxylic acid, 1-amino-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1664-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 9878 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1664-34-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 1-aminocyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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